molecular formula C16H24N2O2 B4640910 CYCLOHEXYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE

CYCLOHEXYL[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B4640910
M. Wt: 276.37 g/mol
InChI Key: YYMJRFOHHPASTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl[4-(2-furylmethyl)piperazino]methanone is a complex organic compound that features a cyclohexyl group, a furylmethyl group, and a piperazino group linked to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl[4-(2-furylmethyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-furylmethylamine: This can be achieved through the reduction of 2-furylacetonitrile using hydrogen gas in the presence of a palladium catalyst.

    Formation of 4-(2-furylmethyl)piperazine: The 2-furylmethylamine is then reacted with piperazine under reflux conditions in an appropriate solvent such as ethanol.

    Cyclohexylation: The resulting 4-(2-furylmethyl)piperazine is then reacted with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[4-(2-furylmethyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The piperazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Cyclohexyl[4-(2-furylmethyl)piperazino]methanol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Cyclohexyl[4-(2-furylmethyl)piperazino]methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of cyclohexyl[4-(2-furylmethyl)piperazino]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl[4-(2-methoxyphenyl)piperidino]methanone
  • Cyclohexyl[4-(2-nitrophenyl)piperazino]methanone

Uniqueness

Cyclohexyl[4-(2-furylmethyl)piperazino]methanone is unique due to the presence of the furylmethyl group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

cyclohexyl-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c19-16(14-5-2-1-3-6-14)18-10-8-17(9-11-18)13-15-7-4-12-20-15/h4,7,12,14H,1-3,5-6,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMJRFOHHPASTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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